WAY-639729

描述

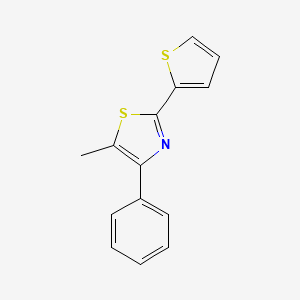

Structure

2D Structure

3D Structure

属性

IUPAC Name |

5-methyl-4-phenyl-2-thiophen-2-yl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NS2/c1-10-13(11-6-3-2-4-7-11)15-14(17-10)12-8-5-9-16-12/h2-9H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJCUAOPBECGQBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)C2=CC=CS2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 5 Methyl 4 Phenyl 2 2 Thienyl Thiazole and Its Derivatives

General Synthetic Routes to Substituted Thiazoles

The most traditional and widely recognized method for synthesizing the thiazole (B1198619) nucleus is the Hantzsch thiazole synthesis , first described in 1887. This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide. researchgate.net The process begins with an SN2 reaction, followed by an intramolecular attack and dehydration to form the aromatic thiazole ring. The Hantzsch synthesis is known for its reliability and often produces high yields. researchgate.net

Beyond the classical Hantzsch approach, other named reactions for thiazole synthesis include:

Cook–Heilborn Synthesis: This method produces 5-aminothiazoles by reacting α-aminonitriles with agents like carbon disulfide or isothiocyanates under mild conditions.

Tcherniac's Synthesis: This route yields 2-substituted thiazoles through the hydrolysis of α-thiocyanoketones.

Modern synthetic chemistry has introduced numerous advancements to these foundational methods. Techniques such as microwave-assisted synthesis have been shown to reduce reaction times significantly and, in some cases, improve yields compared to conventional heating. mdpi.com Furthermore, the principles of green chemistry have spurred the development of environmentally benign approaches, including one-pot multi-component procedures, the use of recyclable catalysts, and solvent-free reaction conditions. nih.gov

Synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides and Related Analogues

A key derivatization of the thiazole core involves the synthesis of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides. These compounds have been investigated for their potential pharmacological activities. The general synthetic scheme involves the reaction of a key intermediate, 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, with various mercapto-derivatives.

Precursor Synthesis and Reaction Conditions

The synthesis of the target thioacetamides begins with the preparation of essential precursors.

Synthesis of 2-amino-5-methyl-4-phenylthiazole (B147608): This foundational precursor is typically synthesized via the Hantzsch reaction. The process involves the condensation of an appropriate α-haloketone (e.g., 2-bromo-1-phenylpropan-1-one) with thiourea.

Synthesis of 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide: The 2-amino-5-methyl-4-phenylthiazole is then acylated using chloroacetyl chloride. This reaction, often carried out in a suitable solvent, attaches the chloroacetamide side chain to the amino group at the 2-position of the thiazole ring, yielding the crucial intermediate. ijpsr.info

Final Condensation: The final step is a nucleophilic substitution reaction where the chlorine atom on the acetamide (B32628) group is displaced by a sulfur nucleophile. This is achieved by reacting 2-chloro-N-(5-methyl-4-phenylthiazol-2-yl)acetamide with a variety of substituted mercaptans (R-SH). This modular approach allows for the creation of a library of diverse N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamide derivatives.

Derivatization Approaches for Pharmacological Enhancement

The derivatization of the 5-methyl-4-phenylthiazole scaffold is a strategic approach aimed at discovering new compounds with enhanced pharmacological properties, particularly in areas like anticancer research. Altering the structure at various positions on the thiazole ring can lead to a wide spectrum of biological activities.

The synthesis of the 2-(substituted thio)acetamide series is a prime example of such a strategy. By introducing a diverse range of substituents via the mercapto-linker, chemists can systematically probe the structure-activity relationship (SAR). For instance, the introduction of different heterocyclic rings as the "R" group in the mercaptan can significantly influence the compound's biological profile.

Research has shown that specific derivatives within this class exhibit notable activity. For example, a compound where the substituent is a methyl-tetrazole ring, namely 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide , demonstrated high selectivity and cytotoxicity against human lung adenocarcinoma cells while being significantly less toxic to normal fibroblast cell lines. Another derivative, 2-[(1-Methyl-1H-imidazol-2-yl)thio]-N-(5-methyl-4-phenyl thiazol-2-yl)acetamide , also showed high apoptotic activity. These findings underscore the value of derivatization as a tool for fine-tuning the therapeutic potential of the thiazole core.

Advanced Synthetic Methodologies for Thiazole Scaffold Construction

While classical methods remain valuable, the field of organic synthesis has evolved to include more advanced and efficient methodologies for constructing the thiazole scaffold. These modern techniques often provide advantages in terms of yield, reaction conditions, and environmental impact.

Key advanced methodologies include:

Multi-component Reactions (MCRs): These reactions combine three or more reactants in a single step to form a complex product, offering high atom economy and procedural simplicity. One-pot syntheses based on the Hantzsch reaction are a common example.

Green Catalysis: The use of environmentally friendly and reusable catalysts, such as silica-supported tungstosilicic acid, can promote thiazole synthesis under milder conditions.

Microwave and Ultrasonic Irradiation: These non-conventional energy sources can dramatically accelerate reaction rates, leading to shorter synthesis times and often cleaner reactions with higher yields.

Flow Chemistry: Performing reactions, such as the Hantzsch synthesis, in microreactors offers precise control over reaction parameters like temperature and time, leading to improved yields and safety. rsc.org

Catalyst-Free and Solvent-Free Conditions: Eliminating the need for catalysts and harmful organic solvents aligns with the principles of green chemistry, reducing waste and environmental impact.

These advanced methods are crucial for the efficient and sustainable production of thiazole derivatives for research and development.

Investigation of Biological Activities and Mechanisms of Action of 5 Methyl 4 Phenyl 2 2 Thienyl Thiazole Analogues

Antineoplastic Activity Research

The search for more effective and selective anticancer agents is a critical area of pharmaceutical research. Thiazole (B1198619) derivatives have emerged as a promising scaffold in the design of new antineoplastic drugs. dmed.org.ua Research into analogues of 5-Methyl-4-phenyl-2-(2-thienyl)thiazole has revealed significant cytotoxic activity against various cancer cell lines, operating through mechanisms that include the induction of apoptosis and enzyme inhibition.

In Vitro Cytotoxicity Profiling (e.g., Human Lung Adenocarcinoma A549 Cells, Mouse Embryoblast NIH/3T3 Cell Line)

The evaluation of a compound's cytotoxic effect on cancer cells versus normal cells is a fundamental step in anticancer drug discovery. Studies on N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, which are analogues of the core compound, have demonstrated their cytotoxic potential. researchgate.net These compounds were tested against the A549 human lung adenocarcinoma cell line and the NIH/3T3 mouse embryoblast cell line to determine their efficacy and selectivity. researchgate.net

One particular analogue, 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide, exhibited notable cytotoxic activity against A549 cells. researchgate.net The half-maximal inhibitory concentration (IC50), a measure of a drug's potency, was determined for this compound. The findings indicated a significant effect on the cancer cell line while showing minimal toxicity to the normal cell line, highlighting its selective nature. researchgate.net

Table 1: In Vitro Cytotoxicity of 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide

| Cell Line | Type | IC50 (µM) |

|---|---|---|

| A549 | Human Lung Adenocarcinoma | 23.30 ± 0.35 |

| NIH/3T3 | Mouse Embryoblast | >1000 |

Data sourced from Evren et al. researchgate.net

Mechanistic Insights into Selective Cytotoxicity Induction

The selective cytotoxicity of certain 5-Methyl-4-phenyl-2-(2-thienyl)thiazole analogues is a key attribute for their potential as anticancer agents. The significant difference in the IC50 values between the A549 cancer cells and the NIH/3T3 normal cells suggests a mechanism that preferentially targets cancerous cells. researchgate.net While the precise mechanisms for this specific class of compounds are still under detailed investigation, the broader family of thiazole derivatives is known to exert anticancer effects through various pathways. dmed.org.uaresearchgate.net These can include targeting cellular processes that are more active or uniquely present in cancer cells, such as specific signaling pathways or metabolic requirements. The high selectivity index of compounds like 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide indicates a favorable therapeutic window, minimizing potential harm to healthy tissues. researchgate.net

Apoptosis-Related Pathway Modulation (e.g., Apoptosis Percentage, Caspase-3)

Apoptosis, or programmed cell death, is a crucial process for normal tissue development and maintenance. Many anticancer therapies function by inducing apoptosis in tumor cells. Thiazole derivatives have been shown to trigger this process. researchgate.netnih.gov Studies on related compounds have demonstrated that they can increase the percentage of apoptotic cells and activate key effector proteins in the apoptotic cascade, such as caspase-3. nih.govbue.edu.eg

For instance, research on other novel thiazole derivatives has shown they can significantly increase the total apoptosis percentage in cancer cells by over 26-fold and elevate the levels of caspase-3 by more than 4-fold. nih.gov This activation of caspase-3 is a critical step in the execution phase of apoptosis. The ability of these compounds to modulate apoptosis-related pathways underscores their potential as antineoplastic agents. researchgate.netbue.edu.eg

Enzyme Inhibition as a Therapeutic Mechanism (e.g., Matrix Metalloproteinase-9 (MMP-9) Inhibition)

Matrix metalloproteinases (MMPs) are enzymes that play a critical role in the degradation of the extracellular matrix, a process essential for tumor invasion, metastasis, and angiogenesis. nih.govmdpi.com Specifically, MMP-9 is often overexpressed in various cancers and is associated with a more aggressive tumor phenotype. mdpi.comnih.gov Therefore, the inhibition of MMP-9 is a promising strategy for cancer therapy. nih.govresearchgate.net

Research has explored the potential of thiazole and related triazole derivatives to act as MMP-9 inhibitors. researchgate.net Certain derivatives have shown significant MMP-9 inhibition, with some compounds exhibiting inhibition percentages greater than 50% at a concentration of 100 µg/mL. researchgate.net One study identified a thiazole derivative, N-(5-acetyl-4-methylthiazol-2-yl)-2-((5-((4-aminophenoxy)methyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide, as the most active compound with the highest MMP-9 inhibition and selective cytotoxicity. researchgate.net This dual action of cytotoxicity and enzyme inhibition presents a powerful mechanism for combating cancer progression. nih.govmdpi.com

Broader Pharmacological Spectrum of Thiazole Derivatives: Potential Avenues for 5-Methyl-4-phenyl-2-(2-thienyl)thiazole Analogues

The thiazole ring is a versatile scaffold that is present in numerous compounds with a wide range of biological activities. researchgate.netbiointerfaceresearch.com Beyond their anticancer properties, thiazole derivatives have been extensively studied for other therapeutic applications, suggesting potential future research directions for analogues of 5-Methyl-4-phenyl-2-(2-thienyl)thiazole.

Antimicrobial Research Perspectives

The rise of antibiotic resistance has created an urgent need for the development of new antimicrobial agents. mdpi.com Thiazole derivatives have demonstrated significant potential in this area, exhibiting activity against a variety of bacterial and fungal pathogens. biointerfaceresearch.comjchemrev.comnih.gov Their mechanism of action can involve inhibiting various bacterial processes, such as cell wall synthesis, protein synthesis, or metabolic pathways. jchemrev.com

The chemical structure of thiazole derivatives lends itself to broad-spectrum antimicrobial activity. Their amphiphilic nature, possessing both hydrophobic and hydrophilic components, may facilitate their penetration into the cell membranes of both Gram-positive and Gram-negative bacteria. mdpi.com Numerous studies have reported the synthesis of novel thiazole derivatives with moderate to good antibacterial and antifungal activities. nih.gov For example, certain series of 2,4-disubstituted thiazole derivatives have shown promising results against various microbial strains. mdpi.com This established antimicrobial profile of the broader thiazole family provides a strong rationale for investigating the potential antibacterial and antifungal properties of 5-Methyl-4-phenyl-2-(2-thienyl)thiazole analogues.

Antituberculosis Research Perspectives

The search for novel antitubercular agents has led researchers to explore various heterocyclic compounds, including thiazole derivatives. Analogues of 5-methyl-4-phenyl-2-(2-thienyl)thiazole have been investigated for their potential to inhibit the growth of Mycobacterium tuberculosis.

One area of research has focused on the synthesis of new thiazole derivatives and screening them for antitubercular activity. For instance, novel series of 2-Benzyloxy-5-(2-{N'-[3-(substituted-phenyl)-1-phenyl-1H-pyrazol-4-ylmethylene]-hydrazino}-thiazol-4-yl)-benzoic acid methyl ester derivatives have been synthesized and evaluated against Mycobacterium tuberculosis H37Rv strains. ijcce.ac.ir Many of these compounds were found to be potent against the H37Rv strain. ijcce.ac.ir Another study reported on 6,7,8,9-tetrahydro-5H-5-(2'-hydroxyphenyl)-2-(4'-substituted benzylidene)thiazolo[2,3-b]quinazolin-3-phenylhydrazones, with the highest inhibition observed with the 4'-fluoro-benzylidene derivative against M. tuberculosis H37Rv.

Furthermore, the hybridization of a 5-(2,5-dimethoxyphenyl)-3-(thiophen-2-yl) pyrazolyl scaffold with a 4-methyl thiazole resulted in a compound with promising antituberculosis efficiency (MIC = 7.81 μg/mL). acs.org However, replacing the methyl group with a bulkier phenyl substituent led to a significant decrease in activity. acs.org This highlights the importance of the substituent at this position for antitubercular potency.

Researchers have also explored isostere manipulation of the 2-aminothiazole (B372263) core to discover novel antitubercular chemotypes. nih.gov These efforts aim to design compounds that can evade metabolic degradation while maintaining good activity against both drug-susceptible and drug-resistant strains of M. tuberculosis. nih.gov

Table 1: Antituberculosis Activity of Selected Thiazole Analogues

| Compound Type | Target/Strain | Activity (MIC) |

|---|---|---|

| Thiophenyl-pyrazolyl-thiazole hybrid with 4-methyl thiazole | Mycobacterium tuberculosis | 7.81 µg/mL acs.org |

| Thiophenyl-pyrazolyl-thiazole hybrid with 4-phenyl thiazole | Mycobacterium tuberculosis | 31.25 µg/mL acs.org |

Antiviral Research Perspectives

The phenylthiazole ring system has served as a template for the design of antiviral agents, particularly those targeting flaviviruses like dengue and yellow fever virus by inhibiting their E-protein. nih.gov A significant challenge in this area has been the association between antiviral activity and the presence of potentially toxic mono- or dibromomethyl moieties at the C4 position of the thiazole ring. nih.gov

To address this, research has focused on developing phenylthiazole derivatives that lack these reactive groups. One successful approach involved adding a linear hydrophobic tail at the para position of the phenyl ring, which led to a new class of antiflaviviral compounds. nih.gov This strategy resulted in the development of a drug-like phenylthiazole compound with high antiflaviviral selectivity. nih.gov

The evaluation of thiazole derivatives in a yellow fever virus luciferase cellular assay has been a key screening method. nih.gov Compounds showing significant inhibition of viral replication are then further tested to determine their 50% effective concentration (EC₅₀) and 50% growth inhibitory concentration (GI₅₀) to assess their therapeutic index. nih.gov

Another area of investigation involves the synthesis of 5-(4-chlorophenyl)-1,3,4-thiadiazole sulfonamides, which have been tested for their activity against the tobacco mosaic virus (TMV). researchgate.net Bioassay results indicated that certain derivatives possessed anti-TMV activity, with the nature of the substituents on the sulfonamide moiety significantly impacting their antiviral potency. researchgate.net

Anti-inflammatory Research Perspectives

Thiazole derivatives have demonstrated a wide range of biological activities, including anti-inflammatory properties. wjpmr.com Research in this area often involves the synthesis of novel thiazole-containing compounds and evaluating their ability to reduce inflammation in various experimental models.

One common method for screening anti-inflammatory activity is the carrageenan-induced rat paw edema model. wjpmr.comresearchgate.net In this model, the reduction in paw swelling after administration of the test compound is measured over time. researchgate.net Studies have shown that certain substituted phenyl thiazole derivatives exhibit significant anti-inflammatory activity, with some compounds showing better activity than standard drugs like nimesulide (B1678887) at specific time points. wjpmr.comresearchgate.net

The mechanism of action for the anti-inflammatory effects of these compounds is thought to involve a combination of inhibiting the release of pro-inflammatory mediators, reducing vascular permeability, and decreasing neutrophil migration. wjpmr.com For example, a series of 5-benzyliden-2-(5-methylthiazole-2-ylimino)thiazolidin-4-ones were found to be selective inhibitors of cyclooxygenase-1 (COX-1), an enzyme involved in the inflammatory pathway. nih.gov Structure-activity relationship studies revealed that the anti-inflammatory activity depends on both the nature and the position of the substituent on the benzene (B151609) ring. nih.gov

Furthermore, some novel 5-methyl-2-phenylthiazole-4-substituted-heteroazole derivatives have shown moderate to good anti-inflammatory and analgesic activities with low ulcerogenicity compared to the standard drug diclofenac (B195802) sodium. researchgate.net

Table 2: Anti-inflammatory Activity of Phenyl Thiazole Derivatives in Carrageenan-Induced Rat Paw Edema

| Compound Code | Mean Paw Edema Volume ± SE at 3rd hr | % Inhibition at 3rd hr |

|---|---|---|

| T1 | 1.36±0.02** | 25.27 researchgate.net |

| T2 | 1.50±0.00** | 17.58 researchgate.net |

| T3 | 1.42±0.02** | 21.97 researchgate.net |

| T4 | 1.36±0.04** | 25.27 researchgate.net |

| T5 | 1.38±0.02** | 24.17 researchgate.net |

| Nimesulide (Standard) | 1.24±0.02** | 31.86 researchgate.net |

*Statistically significant values are denoted by **.

Antioxidant Research Perspectives

The investigation of thiazole derivatives for their antioxidant properties is an active area of research, driven by the role of oxidative stress in numerous diseases. nih.gov The antioxidant capacity of these compounds is often attributed to their ability to scavenge free radicals and chelate metal ions.

Several in vitro assays are commonly used to evaluate the antioxidant potential of thiazole analogues. These include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. nih.gov In these tests, the ability of a compound to donate a hydrogen atom or an electron to neutralize the free radical is measured spectrophotometrically. nih.gov

Studies on phenolic thiazoles have shown that the presence of hydroxyl groups on the phenyl ring significantly contributes to their antioxidant and antiradical activity. nih.gov For instance, a series of thiazolyl-polyphenolic compounds demonstrated substantial antioxidant activity, in some cases comparable to or even better than standard antioxidants like ascorbic acid and Trolox. nih.gov The strategic placement of substituents on the thiazole ring can further modulate this activity. nih.gov

The synthesis of novel thiazole and thiazolidinone derivatives incorporating phenolic fragments has also yielded compounds with promising antioxidant profiles. mdpi.com The combination of the thiazole core with a catechol moiety, for example, has been shown to result in compounds with enhanced antioxidant properties. mdpi.com These findings suggest that the thiazole scaffold is a valuable platform for the development of new therapeutic agents with potent antioxidant capabilities. mdpi.com

Computational Chemistry and Molecular Modeling Studies of 5 Methyl 4 Phenyl 2 2 Thienyl Thiazole Systems

Quantum Chemical Calculations and Spectroscopic Property Prediction

Quantum chemical calculations offer a fundamental understanding of the intrinsic properties of a molecule, which are crucial for predicting its reactivity and spectroscopic characteristics.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. For thiazole (B1198619) derivatives, DFT calculations are employed to determine key quantum chemical parameters that dictate their reactivity. researchgate.netresearchgate.net These parameters include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is associated with the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com

The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. mdpi.comnih.gov For thiazole systems, the HOMO is often delocalized over the thiazole ring, while the LUMO distribution depends on the specific substituents. researchgate.net Calculations of properties like electronegativity, chemical hardness, and softness, derived from HOMO and LUMO energies, provide further insights into the molecule's stability and resistance to deformation of its electron cloud. nih.gov These theoretical calculations can predict the most likely sites for electrophilic and nucleophilic attacks, explaining the compound's interaction with biological targets. nih.gov

| Parameter | Typical Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.5 to -7.5 | Electron-donating ability |

| ELUMO | -1.0 to -2.5 | Electron-accepting ability |

| Energy Gap (ΔE) | ~2.7 to ~4.5 | Chemical reactivity and stability |

| Chemical Hardness (η) | ~1.3 to ~2.9 | Resistance to change in electron distribution |

Note: The values are representative examples derived from studies on similar thiazole structures and may vary depending on the specific computational method and basis set used. researchgate.netnih.gov

A free energy landscape (FEL) analysis can further illustrate the most stable conformational states of the molecule in a given environment. nih.gov By identifying the global and local energy minima, researchers can determine the most probable shapes the molecule will adopt. This information is critical for molecular docking studies, as the biological activity of a ligand is often dependent on its ability to adopt a specific conformation that fits into the binding site of a receptor. nih.gov

Molecular Docking and Ligand-Receptor Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, allowing for the prediction of binding affinity and the nature of the interaction.

Thiazole-containing compounds have been investigated as inhibitors for several key protein targets in drug discovery, including Dihydrofolate Reductase (DHFR) and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK).

Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR TK): EGFR is a crucial target in cancer therapy. bbrc.in Molecular docking studies on thiazole derivatives have shown that they can fit into the ATP-binding pocket of the EGFR kinase domain. nih.gov For a compound like 5-Methyl-4-phenyl-2-(2-thienyl)thiazole, docking simulations would predict its binding energy and key interactions. Typically, inhibitors form hydrogen bonds with backbone residues such as Met769 and Cys773 and engage in hydrophobic interactions with other residues in the active site. bbrc.inbohrium.com The phenyl and thienyl rings of the compound are expected to form significant hydrophobic contacts within the pocket.

Dihydrofolate Reductase (DHFR): DHFR is an essential enzyme in the synthesis of DNA precursors, making it a target for antimicrobial and anticancer agents. acs.orgsciforum.net Docking studies of thiazole hybrids into the active site of DHFR have revealed important binding interactions. nih.gov The thiazole moiety and its substituents can form hydrogen bonds and hydrophobic interactions with key amino acid residues like Leu22, Phe31, and Pro61. nih.gov The predicted binding mode of 5-Methyl-4-phenyl-2-(2-thienyl)thiazole would be analyzed to determine its potential as a DHFR inhibitor.

| Target Protein | PDB ID (Example) | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| EGFR TK | 1M17 | -7.0 to -9.5 | Met769, Cys773, Leu718 | Hydrogen Bonding, Hydrophobic |

| DHFR | 1DLS | -6.5 to -8.5 | Leu22, Phe31, Pro61, Glu30 | Hydrogen Bonding, Hydrophobic |

Note: Binding energies and interacting residues are representative examples based on studies of similar heterocyclic inhibitors. bbrc.innih.govsciforum.netnih.gov

By analyzing the results of molecular docking, structure-activity relationships (SAR) can be established at the molecular level. For 5-Methyl-4-phenyl-2-(2-thienyl)thiazole, each structural component plays a role in its potential biological activity. nih.gov

The thiazole ring often acts as a central scaffold, correctly positioning the other functional groups for optimal interaction with the receptor. ijper.org

The 4-phenyl group can engage in hydrophobic or pi-stacking interactions within the binding pocket. Substitutions on this ring could further modulate activity. nih.gov

The 2-(2-thienyl) group , with its sulfur atom, can alter the electronic properties of the molecule and participate in specific interactions within the active site, potentially enhancing binding affinity. nih.gov

Computational analysis helps to rationalize why small changes in the molecular structure can lead to significant differences in biological activity, guiding the design of more potent analogues. nih.gov

Advanced Computational Approaches for Drug Design (e.g., Molecular Dynamics Simulations)

While molecular docking provides a static snapshot of the ligand-receptor interaction, Molecular Dynamics (MD) simulations offer a dynamic view. physchemres.org An MD simulation of the 5-Methyl-4-phenyl-2-(2-thienyl)thiazole-receptor complex would track the movements of all atoms over time, typically on the nanosecond scale. nih.gov

This advanced technique is used to:

Assess the stability of the docked conformation. By monitoring parameters like the root-mean-square deviation (RMSD), researchers can determine if the ligand remains stably bound in its predicted pose. nih.govnih.gov

Refine the binding mode by allowing both the ligand and the protein to adjust their conformations for a better fit.

Calculate binding free energies more accurately using methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), which provides a better correlation with experimental activity. physchemres.org

MD simulations provide a more realistic representation of the physiological environment and are crucial for validating docking results and gaining a deeper understanding of the binding mechanism before proceeding with costly and time-consuming experimental synthesis and testing. physchemres.org

Structure Activity Relationship Sar and Rational Drug Design for 5 Methyl 4 Phenyl 2 2 Thienyl Thiazole Derivatives

Identification of Key Pharmacophoric Features within the 5-Methyl-4-phenylthiazole Core

The 5-Methyl-4-phenyl-2-(2-thienyl)thiazole scaffold possesses several key features that are crucial for its biological activity. These pharmacophoric elements include the central thiazole (B1198619) ring, the phenyl group at the 4-position, the methyl group at the 5-position, and the thienyl ring at the 2-position.

The thiazole ring itself is a bio-isostere of other aromatic systems and is a common motif in many biologically active compounds. Its unique electronic properties and ability to participate in various non-covalent interactions, such as hydrogen bonding and pi-stacking, make it a valuable core structure. The nitrogen and sulfur atoms of the thiazole ring can act as hydrogen bond acceptors, contributing to the binding affinity of the molecule to its biological target.

The 2-(2-thienyl) group is another key pharmacophoric feature. The thienyl ring is often considered a bioisostere of the phenyl ring, possessing similar steric and electronic properties. nih.gov Its sulfur atom can participate in specific interactions, including hydrogen bonding and coordination with metal ions in metalloenzymes. The replacement of a phenyl ring with a thienyl ring can lead to altered metabolic stability and a modified dipole moment, which can in turn affect the molecule's solubility and cell permeability. The relative position of the sulfur atom within the five-membered ring is also a determinant of its interaction profile.

Systematic Modification Strategies and Their Influence on Biological Efficacy

Systematic modifications of the 5-Methyl-4-phenyl-2-(2-thienyl)thiazole scaffold are undertaken to probe the SAR and to optimize the desired biological activity. These modifications typically involve altering the substituents at the 2, 4, and 5-positions of the thiazole ring.

Modifications of the 4-Phenyl Ring:

Substituents on the phenyl ring can be varied to explore the effects of electronics and sterics on activity. The introduction of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can significantly impact the potency of the derivatives. For instance, in a series of N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides, the nature of the substituent on the phenyl ring was found to be a determinant of anticancer activity.

| Compound ID | R (Substitution on Phenyl Ring) | Biological Activity (e.g., IC50 in µM) |

| Parent | H | Baseline |

| Analog 1 | 4-OCH₃ (EDG) | Varies |

| Analog 2 | 4-Cl (EWG) | Varies |

| Analog 3 | 2,4-diCl (EWG) | Varies |

Modifications of the 5-Methyl Group:

Alterations at the 5-position of the thiazole ring can provide insights into the steric requirements of the binding site. Replacing the methyl group with a hydrogen atom or a larger alkyl group can lead to a significant change in biological efficacy. A smaller substituent like hydrogen might allow for a better fit into a sterically constrained pocket, while a larger group could provide additional hydrophobic interactions if the pocket is more accommodating.

| Compound ID | R' (Substitution at 5-position) | Biological Activity (e.g., Ki in nM) |

| Parent | CH₃ | Baseline |

| Analog 4 | H | Varies |

| Analog 5 | C₂H₅ | Varies |

| Analog 6 | CF₃ | Varies |

Modifications of the 2-(2-Thienyl) Ring:

| Compound ID | R'' (Substitution at 2-position) | Biological Activity (e.g., % Inhibition) |

| Parent | 2-Thienyl | Baseline |

| Analog 7 | 3-Thienyl | Varies |

| Analog 8 | 2-Furyl | Varies |

| Analog 9 | Phenyl | Varies |

| Analog 10 | 4-Chlorophenyl | Varies |

Design Principles for Enhanced Selectivity and Potency

Based on the SAR data obtained from systematic modifications, several design principles can be formulated to guide the development of more potent and selective derivatives of 5-Methyl-4-phenyl-2-(2-thienyl)thiazole.

Exploiting Bioisosterism: The interchangeability of the thienyl and phenyl rings is a key design principle. If the thienyl group is found to be crucial for activity, further exploration of other five-membered heterocyclic rings (e.g., furan, pyrrole, oxazole) could lead to analogs with improved properties. Conversely, if the phenyl ring at the 4-position is a site of metabolic instability, its replacement with a thienyl or other heteroaromatic ring could enhance the drug-like properties of the molecule.

Fine-Tuning Electronic Properties: The potency of the derivatives can often be enhanced by optimizing the electronic environment of the scaffold. This can be achieved by introducing appropriate electron-donating or electron-withdrawing substituents on the phenyl and thienyl rings. The optimal electronic nature will be target-dependent and needs to be determined empirically for each biological target.

Optimizing Steric Interactions: The size and shape of the substituents at all positions are critical for achieving high potency and selectivity. Bulky substituents on the phenyl or thienyl rings may be beneficial if they can access additional hydrophobic pockets in the target protein. Conversely, smaller substituents may be required to avoid steric clashes. The 5-methyl group, while seemingly minor, can play a crucial role in orienting the larger aromatic systems for optimal interaction, and its size should be considered in the design of new analogs.

Enhancing Target-Specific Interactions: Rational drug design aims to introduce functional groups that can form specific, high-affinity interactions with the target protein. For example, if the binding site contains a hydrogen bond donor, introducing a hydrogen bond acceptor on the thienyl or phenyl ring could significantly increase binding affinity and selectivity. Computational modeling and molecular docking studies can be invaluable tools in identifying such opportunities for targeted modifications. By systematically applying these design principles, medicinal chemists can navigate the chemical space around the 5-Methyl-4-phenyl-2-(2-thienyl)thiazole core to develop derivatives with enhanced therapeutic potential.

Future Directions and Emerging Research Avenues for 5 Methyl 4 Phenyl 2 2 Thienyl Thiazole Research

Development of Novel Synthetic Methodologies

While classical methods like the Hantzsch synthesis are foundational for creating thiazole (B1198619) rings, future research should focus on developing more efficient, sustainable, and versatile synthetic routes for 5-Methyl-4-phenyl-2-(2-thienyl)thiazole and its analogs. researchgate.netacgpubs.org A primary avenue of exploration is the advancement of multicomponent reactions (MCRs). MCRs, which combine three or more substrates in a single step, offer significant advantages in terms of atom economy, reduced reaction times, and operational simplicity. researchgate.net Developing a one-pot synthesis for this trisubstituted thiazole could dramatically accelerate the creation of derivative libraries for structure-activity relationship (SAR) studies. researchgate.netacs.org

Furthermore, green chemistry approaches are becoming increasingly critical. Future methodologies could employ recyclable solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol (HFIP), which has been used for synthesizing pyrazole-linked thiazoles at room temperature without metal catalysts. acs.org Other innovative strategies include chemoenzymatic synthesis, where enzymes like trypsin are used to catalyze the reaction under mild conditions, and microwave-assisted protocols to reduce reaction times and improve yields. acgpubs.orgnih.gov

| Methodology | Potential Advantages for Synthesis |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, and rapid generation of diverse derivatives. researchgate.netiau.ir |

| Green Chemistry Approaches | Use of recyclable solvents, metal-free conditions, and reduced waste. acs.org |

| Chemoenzymatic Synthesis | Mild reaction conditions, high yields, and environmental benignity. nih.gov |

| Microwave-Assisted Synthesis | Significantly reduced reaction times and potential for improved yields. nih.govmdpi.com |

Comprehensive Mechanistic Characterization of Biological Activities

Thiazole derivatives are known to interact with a multitude of biological targets, acting as inhibitors of various kinases, enzymes, and receptors. rsc.orgnih.gov A crucial future direction for 5-Methyl-4-phenyl-2-(2-thienyl)thiazole is the detailed elucidation of its mechanisms of action. Given that similar structures exhibit potent anticancer activity, a primary focus should be on identifying its specific molecular targets within cancer cells. nih.govmdpi.com

Research should investigate its potential as a kinase inhibitor, a common role for thiazole-based compounds. rsc.orgnih.govresearchgate.net Studies could screen its activity against panels of kinases frequently implicated in cancer, such as VEGFR-2, Akt, and Aurora kinases. nih.govmdpi.comnih.gov Beyond cancer, the neuroprotective potential of thiazole derivatives is an emerging field. nih.gov Future studies could explore the compound's effects on pathways related to neurodegenerative diseases like Alzheimer's and Parkinson's, such as the inhibition of acetylcholinesterase (AChE), glycogen (B147801) synthase kinase-3β (GSK-3β), or modulation of AMPA receptors. nih.govnih.govmdpi.comacs.org Advanced techniques like proteomics, transcriptomics, and cellular thermal shift assays (CETSA) will be instrumental in identifying protein targets and understanding the downstream signaling pathways affected by the compound.

Advanced Computational Modeling for Lead Optimization

Computational tools are indispensable for modern drug discovery and will be vital in optimizing 5-Methyl-4-phenyl-2-(2-thienyl)thiazole as a lead compound. Future research will heavily rely on in silico techniques to predict the biological activities of novel derivatives and to understand their interactions with target proteins. plos.orgnih.gov

Molecular docking simulations can predict the binding modes of the compound and its analogs within the active sites of identified targets, such as various protein kinases or enzymes like DNA gyrase B. plos.orgnih.govresearchgate.net These predictions can guide the rational design of new derivatives with improved potency and selectivity. Following docking, molecular dynamics (MD) simulations will be essential to assess the stability of the ligand-protein complexes over time, providing deeper insights into the binding interactions. nih.govnih.govresearchgate.netresearchgate.net

Furthermore, Quantitative Structure-Activity Relationship (QSAR) studies can be developed to build models that correlate the structural features of a series of derivatives with their biological activity. researchgate.netnih.gov These models will enable the prediction of activity for yet-unsynthesized compounds, streamlining the optimization process and reducing the need for extensive preliminary synthesis and screening. researchgate.netnih.gov

| Computational Technique | Application in Research |

| Molecular Docking | Predicts binding poses and affinities to biological targets. nih.govplos.orgnih.gov |

| Molecular Dynamics (MD) Simulation | Assesses the stability of ligand-protein interactions over time. nih.govresearchgate.net |

| QSAR Modeling | Correlates chemical structure with biological activity to guide derivative design. researchgate.netnih.gov |

| ADMET Prediction | In silico evaluation of absorption, distribution, metabolism, excretion, and toxicity profiles. plos.orgnih.gov |

Exploration of Novel Therapeutic and Material Science Applications

While the primary focus for many thiazole derivatives has been on anticancer and antimicrobial activities, the unique structure of 5-Methyl-4-phenyl-2-(2-thienyl)thiazole opens avenues for other applications. nih.govresearchgate.net Future research should broaden the scope of biological screening to include other therapeutic areas. Given the neuroprotective effects observed in other thiazoles, investigating its potential for treating neurological disorders is a promising direction. researchgate.netnih.gov This could involve screening for activity against targets relevant to Alzheimer's disease, Parkinson's disease, or other central nervous system disorders. nih.govnih.gov

Beyond medicine, the field of material science offers exciting new possibilities. The combination of electron-rich (thiophene) and electron-accepting (thiazole) heterocyclic rings within a conjugated system suggests potential for applications in organic electronics. researchgate.netscispace.com Thiazole-based molecules and polymers have been successfully used as organic semiconductors in devices like organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). researchgate.netrsc.orgresearchgate.net Future work could involve synthesizing polymers incorporating the 5-Methyl-4-phenyl-2-(2-thienyl)thiazole unit and characterizing their optical and electronic properties to evaluate their suitability for these advanced material applications. rsc.org

常见问题

Basic: What are the common synthetic routes for 5-methyl-4-phenyl-2-(2-thienyl)thiazole derivatives?

Answer:

The synthesis typically involves cyclocondensation reactions using thioamide precursors or coupling reactions with arylboronic acids. For example, derivatives are synthesized via:

- Hantzsch thiazole synthesis : Reacting α-haloketones with thioamides in ethanol under reflux, as demonstrated in the preparation of compounds like 22b and 22c using LiCl as a catalyst .

- Suzuki-Miyaura cross-coupling : Utilizing iodothiazole intermediates with arylboronic acids (e.g., 1-naphthaleneboronic acid) in acetone with Pd catalysts to introduce aryl substituents at the 2-position of the thiazole ring .

Key parameters include solvent choice (ethanol, acetone), catalyst optimization (LiCl, Pd), and reaction temperature (reflux conditions). Melting points (e.g., 269–280°C) and spectral data (IR, -NMR) are critical for verifying purity .

Basic: How is the structural integrity of synthesized thiazole derivatives confirmed?

Answer:

Structural validation employs a combination of:

- Spectroscopic techniques : IR spectroscopy identifies functional groups (e.g., C=N stretch at 1600–1650 cm), while - and -NMR confirm substituent positions and aromaticity .

- Elemental analysis : Matching calculated and experimental C/H/N/S percentages ensures stoichiometric accuracy (e.g., deviations <0.4%) .

- Melting point determination : Sharp melting ranges (e.g., 269–280°C) indicate high purity .

Advanced: How can reaction conditions be optimized to improve yields of thiazole derivatives?

Answer:

Systematic optimization involves:

- Catalyst screening : LiCl in ethanol enhances cyclocondensation efficiency for hydrazinecarboximidamide derivatives .

- Solvent effects : Polar aprotic solvents (e.g., DMF) may increase solubility of intermediates, while ethanol minimizes side reactions .

- Temperature control : Reflux conditions (70–80°C) balance reaction rate and decomposition risks. For example, compound 22d required >280°C melting point, suggesting thermal stability under reflux .

- Substituent tuning : Electron-withdrawing groups (e.g., trifluoromethyl in 22c) can alter reactivity and yield .

Advanced: How should researchers resolve contradictions in biological activity data across similar thiazole derivatives?

Answer:

Discrepancies in antibacterial or antifungal activity (e.g., varying MIC values) can be addressed via:

- Structure-activity relationship (SAR) analysis : Correlate substituent effects (e.g., 4′-fluoro vs. 4′-trifluoromethyl in 22b vs. 22c) with bioactivity trends .

- Comparative molecular docking : Use tools like AutoDock to predict binding affinities to targets (e.g., bacterial enzymes). For instance, compound 9c showed superior docking scores due to bromophenyl interactions in hydrophobic pockets .

- In vitro validation : Replicate assays under standardized conditions (e.g., broth microdilution) to minimize variability .

Advanced: What computational methods predict the interaction of thiazole derivatives with biological targets?

Answer:

- Molecular docking : Software like AutoDock Vina simulates ligand-receptor binding. For example, thiazole-triazole hybrids (e.g., 9c) exhibited favorable binding to Candida albicans CYP51, with binding energies <−8 kcal/mol .

- Density functional theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Thiazoles with lower band gaps (e.g., 4.5 eV) often show enhanced bioactivity .

- Pharmacophore modeling : Identifies critical functional groups (e.g., thienyl moieties) for target engagement .

Advanced: How do researchers design thiazole derivatives for dual antimicrobial and anti-inflammatory activity?

Answer:

- Scaffold hybridization : Combine thiazole with triazole (e.g., compound 9a) or benzimidazole (e.g., 8a) moieties to target multiple pathways .

- Functional group addition : Introduce hydrazinecarboximidamide (e.g., 22b) for hydrogen bonding with bacterial gyrase and COX-2 .

- In vivo models : Prioritize derivatives with low cytotoxicity (e.g., IC >50 µM in mammalian cells) and high selectivity indices (e.g., >10) .

Basic: What analytical techniques quantify thiazole derivatives in complex mixtures?

Answer:

- HPLC-UV/Vis : Reverse-phase C18 columns with acetonitrile/water gradients resolve thiazole analogs (retention times: 8–12 min) .

- LC-MS : Electrospray ionization (ESI) detects molecular ions (e.g., [M+H] at m/z 350–400) for accurate mass confirmation .

Advanced: What strategies mitigate degradation of thiazole derivatives during storage?

Answer:

- Lyophilization : Stabilize hygroscopic compounds (e.g., hydrazine derivatives) by storing as lyophilized powders .

- Dark/argon storage : Prevent photodegradation (common in thienyl-containing thiazoles) and oxidation .

- Accelerated stability testing : Use 40°C/75% RH conditions to predict shelf life .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。